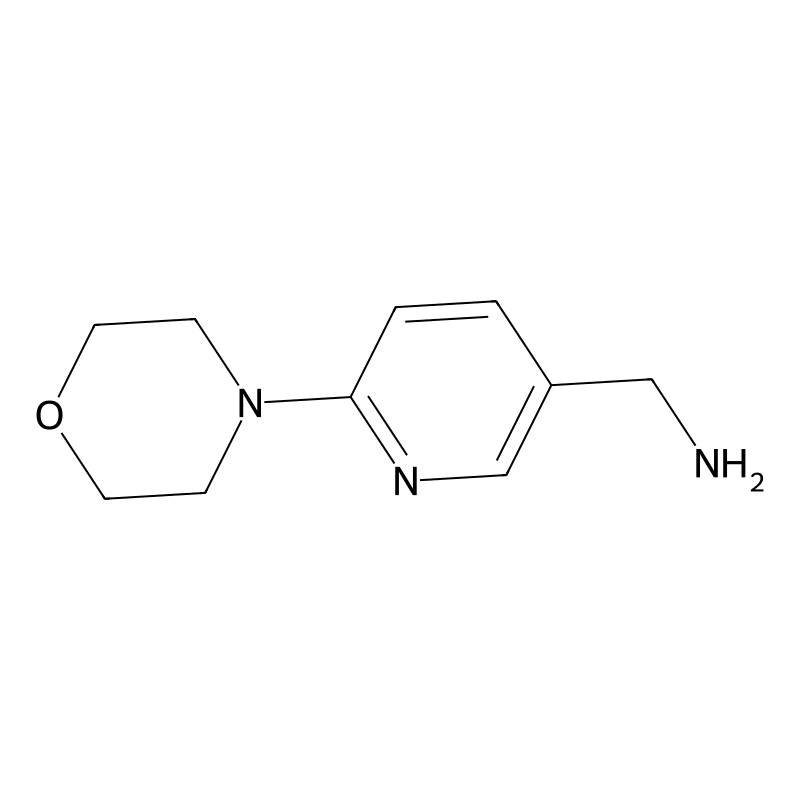

(6-Morpholinopyridin-3-yl)methanamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Here are some general areas where pyridine and morpholine derivatives, like (6-Morpholinopyridin-3-yl)methanamine, might find application in scientific research:

- Medicinal Chemistry: Pyridine and morpholine derivatives are frequently explored for their potential pharmaceutical properties. Their diverse structures allow them to interact with various biological targets, making them suitable candidates for developing new drugs.

- Material Science: Pyridine and morpholine moieties can be incorporated into polymers to endow them with specific functionalities, such as improved thermal stability, conductivity, and self-assembly properties.

- Catalysis: Pyridine and morpholine derivatives can act as ligands in metal complexes, which are used as catalysts in various chemical reactions. Their ability to coordinate with metal centers allows them to influence the reaction rate and selectivity.

(6-Morpholinopyridin-3-yl)methanamine is an organic compound characterized by the molecular formula C₁₀H₁₅N₃O. It features a pyridine ring substituted with a morpholine group and a methanamine moiety. This compound is part of a broader class of nitrogen-containing heterocycles, which are significant in medicinal chemistry due to their diverse biological activities.

There is no scientific literature available on the mechanism of action of (6-Morpholinopyridin-3-yl)methanamine.

The reactivity of (6-Morpholinopyridin-3-yl)methanamine can be attributed to its amine and pyridine functionalities. Key reactions include:

- Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, making it useful in synthesizing more complex molecules.

- Acylation: The amine can undergo acylation reactions to form amides, which are important intermediates in organic synthesis.

- Formation of Salts: The basic nature of the amine allows it to form salts with acids, enhancing its solubility in various solvents.

Research indicates that (6-Morpholinopyridin-3-yl)methanamine exhibits notable biological activities, particularly in the realm of pharmacology. It has been linked to:

- Anticancer Properties: Some studies suggest that derivatives of this compound may possess cytotoxic effects against certain cancer cell lines .

- Inhibition of Enzymatic Activity: It has been investigated for its potential to inhibit specific enzymes involved in disease pathways, contributing to its therapeutic applications .

Several synthetic routes have been developed for (6-Morpholinopyridin-3-yl)methanamine:

- Direct Amination: A common method involves the reaction of 6-chloropyridin-3-amine with morpholine followed by reduction to yield the desired product.

- Multi-step Synthesis: This approach may involve the formation of intermediate compounds that are subsequently transformed into (6-Morpholinopyridin-3-yl)methanamine through several reaction steps, including coupling and reduction processes .

(6-Morpholinopyridin-3-yl)methanamine has potential applications in various fields:

- Pharmaceutical Development: Its derivatives are being explored as potential drug candidates for treating cancer and other diseases due to their biological activities.

- Chemical Research: It serves as a building block for synthesizing more complex organic molecules in medicinal chemistry.

Interaction studies involving (6-Morpholinopyridin-3-yl)methanamine have focused on its binding affinity to various biological targets. These studies often utilize techniques such as:

- Molecular Docking: To predict how the compound interacts with specific proteins or enzymes.

- In vitro Assays: To evaluate the biological effects and mechanisms of action on cellular systems.

Results indicate that this compound can effectively interact with target sites, influencing biological pathways relevant to therapeutic outcomes .

Several compounds share structural similarities with (6-Morpholinopyridin-3-yl)methanamine. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 6-Chloropyridin-3-amine | Structure | Contains chlorine substituent, enhancing reactivity. |

| 4-(Morpholino)pyridine | Structure | Lacks the methanamine group; used in different biological contexts. |

| 2-(Morpholinopyridinyl)acetamide | Structure | Acetamide derivative with distinct pharmacological properties. |

Uniqueness

(6-Morpholinopyridin-3-yl)methanamine is unique due to its specific combination of a morpholine ring and a methanamine group attached to a pyridine structure, which enhances its solubility and bioavailability compared to similar compounds. This structural configuration may contribute to its distinctive biological activity profile and potential therapeutic applications.

The retrosynthetic analysis of (6-Morpholinopyridin-3-yl)methanamine reveals multiple strategic disconnection sites that inform viable synthetic approaches [1] [2]. The most direct retrosynthetic disconnection involves the carbon-nitrogen bond between the morpholine and pyridine rings, yielding (6-chloropyridin-3-yl)methanamine and morpholine as key synthons [3]. This approach capitalizes on the well-established nucleophilic aromatic substitution reactivity of halopyridines with secondary amines [4] [5].

Alternative disconnection strategies include cleaving the carbon-carbon bond between the pyridine ring and methanamine side chain, generating 6-morpholinopyridine-3-carbaldehyde as a precursor for reductive amination approaches [6] [7]. A third strategic option involves disconnecting the nitrogen-carbon bond of the methanamine functionality, utilizing (6-morpholinopyridin-3-yl)methyl halide intermediates for subsequent amination reactions [8] [9].

The retrosynthetic analysis indicates that the most convergent and atom-economical approach involves nucleophilic aromatic substitution of appropriately substituted chloropyridines with morpholine, followed by functional group manipulations to install the methanamine moiety [2] [10].

Starting Materials Selection

Pyridine Derivatives as Precursors

The selection of pyridine derivatives as starting materials significantly influences the overall synthetic efficiency and cost-effectiveness of the target compound preparation [11] [12]. 2-Chloro-5-nitropyridine represents an optimal starting material due to its high commercial availability, low cost, and favorable reactivity profile for nucleophilic aromatic substitution reactions [2] [13]. The nitro group serves as an electron-withdrawing substituent that activates the pyridine ring toward nucleophilic attack while providing a functional handle for subsequent reduction to the aminomethyl group [5] [14].

6-Chloropyridin-3-yl)methanol offers moderate availability and provides direct access to the desired substitution pattern, requiring only oxidation and reductive amination sequences to install the methanamine functionality [8] [15]. 6-Chloro-3-methylpyridine presents another viable option, necessitating benzylic functionalization reactions to introduce the required side chain [11] [16].

3-Cyanopyridine derivatives demonstrate excellent commercial availability and cost-effectiveness, with the nitrile group serving as a masked aldehyde equivalent for subsequent reductive amination protocols [8] [17]. However, this approach requires sequential morpholine installation and nitrile reduction steps [18] [19].

Morpholine Integration Strategies

The timing of morpholine incorporation significantly impacts the overall synthetic strategy and reaction selectivity [20] [21]. Early-stage morpholine installation through nucleophilic aromatic substitution of chloropyridines provides excellent regioselectivity and high yields under optimized conditions [4] [5]. This approach benefits from the strong nucleophilicity of morpholine and the predictable regioselectivity of SNAr reactions on electron-deficient pyridines [10] [14].

Post-morpholine installation strategies offer greater synthetic flexibility but may suffer from reduced yields due to competing side reactions and functional group compatibility issues [13] [22]. The morpholine nitrogen's Lewis basicity can coordinate to metal catalysts in cross-coupling reactions, necessitating careful catalyst selection and optimization [23] [24].

Pre-installed morpholine strategies, while conceptually attractive, suffer from limited commercial availability of appropriately functionalized starting materials and increased cost considerations . These approaches typically require custom synthesis of key intermediates, extending the overall synthetic sequence [27] [28].

Synthetic Routes

Nucleophilic Substitution Approaches

Nucleophilic aromatic substitution represents the most direct and widely applicable method for constructing the morpholine-pyridine bond in (6-Morpholinopyridin-3-yl)methanamine [13] [4]. This approach capitalizes on the electron-deficient nature of halopyridines and the excellent nucleophilicity of morpholine to achieve high-yielding transformations under relatively mild conditions [5] [14].

The reaction typically proceeds through an addition-elimination mechanism, with initial nucleophilic attack at the carbon bearing the leaving group, followed by departure of the halide to restore aromaticity [10] [29]. Electron-withdrawing substituents on the pyridine ring significantly enhance reaction rates by stabilizing the anionic intermediate complex [5] [30].

Optimal reaction conditions for nucleophilic substitution typically involve heating halopyridine substrates with morpholine in polar aprotic solvents such as dimethylacetamide or dimethylsulfoxide at temperatures ranging from 110 to 150 degrees Celsius [22] [27]. Base additives such as potassium carbonate or cesium carbonate facilitate the reaction by sequestering hydrogen halide byproducts and maintaining morpholine in its free base form [4] [5].

Reaction yields consistently range from 75 to 95 percent under optimized conditions, with reaction times varying from 2 to 24 hours depending on substrate reactivity and reaction temperature [2] [13]. The high predictability and scalability of this approach make it particularly attractive for industrial applications [11] [27].

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling methodologies offer complementary approaches to nucleophilic substitution, particularly for substrates that lack sufficient electrophilic activation for direct SNAr reactions [31] [23]. These methods enable the formation of carbon-nitrogen bonds under milder conditions with enhanced functional group tolerance [32] [33].

The Buchwald-Hartwig amination protocol represents the most developed palladium-catalyzed method for forming amine-aryl bonds [23] [24]. This reaction proceeds through oxidative addition of the aryl halide to palladium, followed by coordination and deprotonation of the amine nucleophile, reductive elimination to form the carbon-nitrogen bond, and catalyst regeneration [34] [24].

Catalyst selection significantly influences reaction efficiency and substrate scope [35] [34]. Palladium acetate combined with triphenylphosphine provides broad substrate compatibility and good functional group tolerance, while more specialized catalyst systems such as PEPPSI precatalysts offer enhanced activity for challenging substrates [36] [24].

Typical reaction conditions involve heating aryl halides with morpholine in the presence of 2 to 10 mole percent palladium catalyst, phosphine ligands, and base in toluene or dioxane at temperatures ranging from 80 to 120 degrees Celsius [23] [37]. Reaction yields generally range from 65 to 85 percent, with reaction times of 4 to 12 hours [34] [38].

The primary limitations of palladium-catalyzed approaches include catalyst cost, sensitivity to moisture and oxygen, and the requirement for inert atmosphere conditions [35] [24]. However, these methods offer unparalleled functional group tolerance and enable coupling of substrates that are unreactive toward nucleophilic substitution [23] [33].

Reductive Amination Procedures

Reductive amination provides an efficient single-step method for forming the methanamine functionality when appropriate aldehyde precursors are available [6] [7]. This approach involves condensation of an amine with an aldehyde to form an intermediate imine, followed by in situ reduction to yield the desired amine product [9] [39].

The method offers several advantages, including mild reaction conditions, high efficiency, and excellent functional group compatibility [7] [40]. Sodium cyanoborohydride represents the most commonly employed reducing agent due to its selectivity for imine reduction over aldehyde reduction, allowing for clean product formation without competing side reactions [6] [9].

Optimal reaction conditions typically involve treating 6-morpholinopyridine-3-carbaldehyde with ammonia or primary amine sources in alcoholic solvents at temperatures ranging from room temperature to 80 degrees Celsius [7] [41]. The reaction pH should be maintained between 4 and 6 to optimize imine formation while preventing excessive protonation of the amine nucleophile [6] [7].

Reaction yields consistently range from 70 to 90 percent under optimized conditions, with reaction times of 1 to 6 hours [7] [9]. The mild conditions and high selectivity make this approach particularly attractive for late-stage functionalizations and complex molecule synthesis [39] [41].

Optimization Parameters

Reaction Conditions and Variables

Temperature optimization represents a critical parameter in the synthesis of (6-Morpholinopyridin-3-yl)methanamine, with optimal ranges varying significantly depending on the chosen synthetic methodology [43] [44]. For nucleophilic aromatic substitution reactions, temperatures between 110 and 150 degrees Celsius provide the optimal balance between reaction rate and selectivity [22] [45]. Lower temperatures result in incomplete conversion and extended reaction times, while excessive temperatures can lead to decomposition and side product formation [11] [46].

Reaction time optimization requires careful consideration of the relationship between temperature, conversion, and product quality [27] [47]. Nucleophilic substitution reactions typically require 4 to 24 hours for complete conversion, with higher temperatures enabling shorter reaction times [4] [5]. However, extended reaction times at elevated temperatures can result in product degradation and reduced yields [11] [27].

Stoichiometric optimization involves balancing reagent costs with reaction efficiency and product purity [5] [29]. For nucleophilic substitution reactions, morpholine excess of 1.2 to 2.0 equivalents ensures complete conversion while minimizing waste [4] [27]. Excessive morpholine can complicate product purification and increase waste disposal costs [5] [45].

Atmospheric control requirements vary depending on the reaction mechanism and substrate sensitivity [24] [48]. Nucleophilic substitution reactions typically proceed efficiently under ambient atmosphere, while palladium-catalyzed processes require inert gas protection to prevent catalyst deactivation [23] [35].

Catalyst Selection and Performance

Catalyst selection for palladium-mediated coupling reactions significantly influences reaction efficiency, selectivity, and economic viability [35] [34]. Palladium acetate combined with triphenylphosphine provides excellent substrate scope and functional group tolerance, making it suitable for diverse synthetic applications [23] [24]. Typical catalyst loadings range from 5 to 10 mole percent, providing good activity while maintaining reasonable costs [34] [38].

Specialized precatalyst systems such as PEPPSI-IPr offer enhanced performance for challenging substrates and enable lower catalyst loadings of 1 to 5 mole percent [36] [24]. These systems provide faster initiation and greater stability under reaction conditions, leading to improved reproducibility and reduced catalyst consumption [35] [24].

Alternative metal catalysts such as nickel complexes offer cost advantages but typically require higher loadings of 10 to 20 mole percent and show limited substrate scope compared to palladium systems [34] [44]. Copper-catalyzed methods provide the lowest cost option but suffer from narrow substrate scope and poor functional group tolerance [49] [50].

Catalyst performance evaluation must consider not only reaction yield and selectivity but also operational factors such as ease of use, moisture sensitivity, and catalyst recovery potential [35] [34]. Modern precatalyst systems offer significant advantages in terms of handling and storage stability [24] [27].

Solvent Effects on Reaction Efficiency

Solvent selection profoundly influences reaction efficiency, selectivity, and practical considerations in the synthesis of (6-Morpholinopyridin-3-yl)methanamine [51] [5]. For nucleophilic aromatic substitution reactions, polar aprotic solvents such as dimethylformamide, dimethylacetamide, and dimethylsulfoxide provide excellent performance by stabilizing charged transition states and intermediates [5] [52].

Dimethylacetamide offers optimal performance for nucleophilic substitution reactions, providing high yields and clean reaction profiles with boiling point of 166 degrees Celsius enabling elevated reaction temperatures [22] [27]. Dimethylformamide provides similar performance with slightly lower boiling point of 153 degrees Celsius, while dimethylsulfoxide offers the highest boiling point of 189 degrees Celsius but can complicate product purification [5] [29].

For palladium-catalyzed coupling reactions, non-coordinating solvents such as toluene and dioxane provide optimal catalyst performance by preventing competitive coordination to the metal center [23] [35]. Toluene offers excellent results for most substrates with its boiling point of 111 degrees Celsius, while dioxane provides higher boiling point of 101 degrees Celsius for more challenging substrates [24] [38].

Solvent recovery and environmental considerations increasingly influence solvent selection for industrial applications [27] [47]. Water-based systems and green solvents offer attractive alternatives but often require reaction condition modifications and may show reduced performance [53] [54].

Scale-up Considerations

Laboratory Scale Procedures

Laboratory scale synthesis of (6-Morpholinopyridin-3-yl)methanamine typically involves batch sizes ranging from 1 to 100 grams, enabling detailed optimization of reaction conditions and purification protocols [27] . At this scale, standard glassware and heating mantles provide adequate temperature control and reaction monitoring capabilities [47] [45].

Key optimization parameters at laboratory scale include precise stoichiometry control, temperature profiling, and reaction monitoring through analytical techniques such as thin-layer chromatography and high-performance liquid chromatography [27] [55]. These studies establish the foundation for successful scale-up by identifying critical process parameters and their acceptable operating ranges [47] .

Laboratory scale procedures typically achieve yields within 0 to 5 percent of theoretical maximum, providing benchmarks for scale-up performance evaluation [27] [45]. Detailed material balances and impurity profiling at laboratory scale inform purification strategy development and quality control protocols [47] .

Safety assessment at laboratory scale involves identification of potential hazards including exothermic reactions, toxic reagents, and flammable solvents [27] [48]. This information guides the development of appropriate safety protocols and risk mitigation strategies for larger scale operations [47] [45].

Industrial Production Methods

Industrial production of (6-Morpholinopyridin-3-yl)methanamine requires comprehensive process development to address heat management, solvent recovery, safety considerations, and regulatory compliance [27] . Scale-up from laboratory to industrial production typically results in yield losses of 10 to 25 percent due to mass transfer limitations, heat dissipation challenges, and increased impurity formation [47] [46].

Heat management becomes critical at industrial scale due to the exothermic nature of nucleophilic substitution reactions and the large thermal mass of industrial reactors [27] [45]. Jacketed reactors with precise temperature control systems enable safe heat removal while maintaining optimal reaction temperatures [47] .

Solvent recovery systems become economically essential at industrial scale, requiring distillation columns and solvent purification equipment to minimize waste disposal costs and environmental impact [27] [46]. These systems can recover 85 to 95 percent of process solvents, significantly reducing operating costs [47] .

Mass transfer considerations require optimization of mixing systems and reactor design to ensure adequate contact between reactants and uniform temperature distribution [45] [46]. Continuous processing equipment offers advantages for high-volume production by providing better heat and mass transfer characteristics [27] .

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Corrosive;Irritant